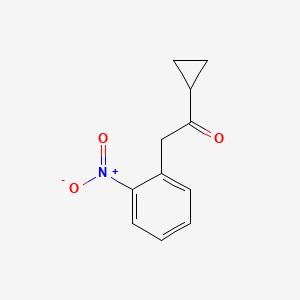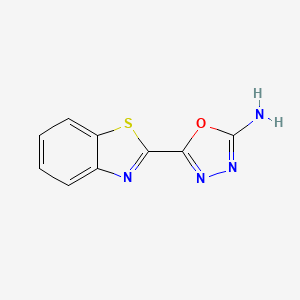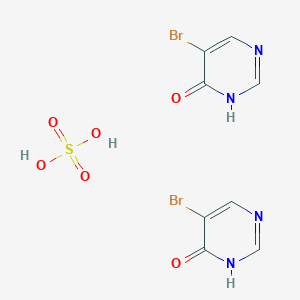
1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one
Descripción general
Descripción
1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one is a chemical compound with the CAS Number: 1178343-42-4 . It has a molecular weight of 205.21 . The IUPAC name for this compound is 1-cyclopropyl-2-(2-nitrophenyl)ethanone .
Molecular Structure Analysis
The InChI code for 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one is 1S/C11H11NO3/c13-11(8-5-6-8)7-9-3-1-2-4-10(9)12(14)15/h1-4,8H,5-7H2 .Physical And Chemical Properties Analysis
1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one is an oil .Aplicaciones Científicas De Investigación
Doubly Activated Cyclopropanes as Synthetic Precursors
Cyclopropyl ketones, similar to 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one, have been utilized as synthetic precursors for the preparation of various heterocyclic compounds. For instance, 1-nitro- and 1-cyano-cyclopropyl ketones have facilitated the expedient synthesis of dihydropyrroles and pyrroles, showcasing the utility of cyclopropyl compounds in regiospecific syntheses and providing access to densely functionalized heterocycles (Wurz & Charette, 2005).
Cyclopropane Ring Rearrangements and Additions
Cyclopropyl derivatives undergo interesting rearrangements and additions under various conditions. For example, cyclopropa[3,4]cyclohepta [1,2-c]thiophen-5-one has shown unique reactivity towards thiols in acidic mediums, leading to both addition and rearrangement compounds. Such studies shed light on the reactivity patterns of cyclopropane rings and their potential for creating novel compounds (Hanquet, Guilard, & Dusausoy, 1985).
Photochemical Reactions of Nitrobenzyl Compounds
The photochemical behavior of nitrobenzyl compounds, which are structurally related to 1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one, has been explored, highlighting the potential for C-P bond cleavage and formation of various photoproducts. Such reactions offer insights into the behavior of nitro-substituted compounds under UV irradiation and their applications in photolysis and the synthesis of organic compounds (Okamoto, Iwamoto, Toki, & Takamuku, 1987).
Nucleophilic Ring Opening Reactions
Methyl 1-nitrocyclopropanecarboxylates, closely related to our compound of interest, have been utilized in nucleophilic ring opening reactions by phenol derivatives. This demonstrates the applicability of nitro-cyclopropane derivatives in synthetic chemistry, particularly in the enantioselective synthesis of bioactive compounds like norepinephrine reuptake inhibitors (Lifchits, Alberico, Zakharian, & Charette, 2008).
Applications in Anesthetic Mechanisms
The study of two-pore-domain K+ channels has identified them as novel targets for anesthetic gases such as xenon and nitrous oxide. Given the structural similarities of these gases to cyclopropane derivatives, insights into the anesthetic mechanisms of action could inform the development of new anesthetic agents or therapeutic compounds (Gruss, Bushell, Bright, Lieb, Mathie, & Franks, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
1-cyclopropyl-2-(2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(8-5-6-8)7-9-3-1-2-4-10(9)12(14)15/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRZUKPLNJZWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-(2-nitrophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)
![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)

![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)
![2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527137.png)
![2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527138.png)


![4-Azatricyclo[4.3.1.1~3,8~]undecan-5-one hydrochloride](/img/structure/B1527141.png)

![4-Amino-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527146.png)
![[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine](/img/structure/B1527148.png)
![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine](/img/structure/B1527149.png)
